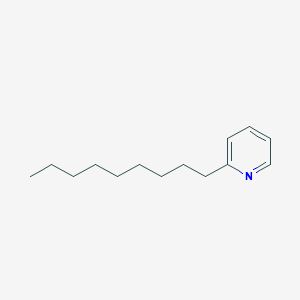

2-Nonylpyridine

Description

2-Nonylpyridine is a pyridine derivative characterized by a nonyl (C₉H₁₉) alkyl chain attached to the pyridine ring at the 2-position. Its molecular formula is C₁₄H₂₁N, with a molecular weight of 203.32 g/mol. The compound is synthesized via alkylation reactions, achieving high yields (e.g., 89% as reported in ). Its structure is confirmed by NMR spectroscopy: the pyridine protons resonate at δ = 8.47 (H-6), 7.52 (H-4), 7.08 (H-3), and 7.03 (H-5), while the nonyl chain protons appear between δ = 0.82–2.73 . The long alkyl chain imparts significant hydrophobicity, making it less polar than smaller pyridine derivatives. Applications include its use as a precursor in ionic liquids and surfactants due to its tunable solubility and thermal stability .

Properties

CAS No. |

10523-35-0 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

2-nonylpyridine |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h9-10,12-13H,2-8,11H2,1H3 |

InChI Key |

OXXAGZCRGWURQM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC=CC=N1 |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=N1 |

Other CAS No. |

10523-35-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl-Substituted Pyridines

- 2-Hexylpyridine: Shorter alkyl chain (C₆H₁₃) results in lower molecular weight (165.27 g/mol) and higher volatility compared to 2-nonylpyridine.

- 2-Dodecylpyridine : Longer alkyl chain (C₁₂H₂₅) increases hydrophobicity and melting point, enhancing its utility in lubricants .

Key Difference: Chain length directly influences physical properties. For example, this compound’s balance between hydrophobicity and manageable viscosity makes it preferable in ionic liquids over longer-chain derivatives .

Acyl-Substituted Pyridines

- 2-Nonanoylpyridine (C₁₄H₂₁NO; MW 219.32 g/mol): The ketone group introduces polarity, leading to a higher boiling point (predicted >250°C) compared to this compound. Its IR spectrum shows a strong C=O stretch near 1680 cm⁻¹, absent in this compound .

- 2-Acetylpyridine (C₇H₇NO; MW 121.14 g/mol): Smaller acyl group results in higher water solubility and use in flavor chemistry .

Key Difference: The absence of a carbonyl group in this compound reduces its reactivity in nucleophilic additions but enhances stability under basic conditions .

Amino-Substituted Pyridines

- 2-Aminopyridine (C₅H₆N₂; MW 94.12 g/mol): The amino group enables hydrogen bonding, increasing solubility in polar solvents. It exhibits a characteristic NH₂ stretch at 3300–3500 cm⁻¹ in IR spectra .

- 2-(Dimethylamino)pyridine (DMAP; C₇H₁₀N₂; MW 122.17 g/mol): Strong electron-donating effects make it a potent catalyst in acylation reactions, unlike this compound .

Key Difference: this compound’s lack of functional groups limits its catalytic utility but improves compatibility with nonpolar matrices .

Polypyridine Ligands

- 2,2'-Bipyridine (C₁₀H₈N₂; MW 156.18 g/mol): Chelating ability with transition metals (e.g., Fe²⁺, Ru²⁺) enables applications in catalysis and photovoltaics. Its UV-Vis spectrum shows metal-to-ligand charge transfer bands absent in this compound .

- 2,2':6',2''-Terpyridine (C₁₅H₁₁N₃; MW 233.27 g/mol): Three pyridine rings allow tridentate coordination, useful in supramolecular chemistry. Higher melting point (268–287°C) than this compound due to rigidity .

Key Difference: this compound’s single pyridine ring and flexible alkyl chain preclude metal coordination, limiting its use in coordination chemistry .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₄H₂₁N | 203.32 | Not reported | Alkyl chain |

| 2-Nonanoylpyridine | C₁₄H₂₁NO | 219.32 | Not reported | Ketone |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 57–59 | Amino |

| 2,2'-Bipyridine | C₁₀H₈N₂ | 156.18 | 70–73 | None |

| 2,2':6',2''-Terpyridine | C₁₅H₁₁N₃ | 233.27 | 268–287 | None |

Table 2: Spectroscopic Signatures

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| This compound | 8.47 (H-6), 7.52 (H-4), 0.82 (CH₃) | C-H stretches (2800–3000) |

| 2-Nonanoylpyridine | 8.50 (H-6), 2.80 (CO-CH₂) | C=O stretch (1680) |

| 2-Aminopyridine | 6.60 (H-3), 6.45 (H-4) | NH₂ stretches (3300–3500) |

Data from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.